

Spectroscopic Profile of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide

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Compound of Interest

Compound Name: *1,1,1-Trimethylhydrazinium iodide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,1-trimethylhydrazinium iodide**, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1,1,1-trimethylhydrazinium iodide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Solvent
3.20	Singlet	DMSO-d ₆

¹³C NMR Data

No publicly available experimental ^{13}C NMR data was found for **1,1,1-trimethylhydrazinium iodide** at the time of this publication.

Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for **1,1,1-trimethylhydrazinium iodide** at the time of this publication. General expected absorptions are listed in the experimental protocols section.

Mass Spectrometry (MS)

No publicly available experimental mass spectrometry data was found for **1,1,1-trimethylhydrazinium iodide** at the time of this publication. Expected fragmentation patterns are discussed in the experimental protocols section.

Experimental Protocols

Detailed methodologies for the acquisition of the presented and expected spectroscopic data are outlined below.

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

1,1,1-Trimethylhydrazinium iodide can be synthesized by the reaction of 1,1-dimethylhydrazine with methyl iodide.^{[1][2][3]} This reaction typically results in a stable, crystalline solid.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1,1,1-trimethylhydrazinium iodide** is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.

^1H NMR Spectroscopy:

- Acquisition: Standard proton NMR spectra are acquired.

- **Referencing:** Chemical shifts are referenced to the residual solvent peak. For DMSO-d₆, this is typically around 2.50 ppm.
- **Expected Signals:** A single peak corresponding to the nine equivalent protons of the three methyl groups is expected. The amino protons may be observable, potentially as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy:

- **Acquisition:** Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for each unique carbon environment.
- **Referencing:** Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at approximately 39.52 ppm).
- **Expected Signals:** A single signal is expected for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

Sample Preparation: As **1,1,1-trimethylhydrazinium iodide** is a solid, a suitable method for IR analysis is the Potassium Bromide (KBr) pellet method. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

- **Expected Absorptions:**
 - N-H stretch: Around 3300-3100 cm⁻¹ (can be broad).
 - C-H stretch (from methyl groups): Around 2950-2850 cm⁻¹.
 - N-H bend: Around 1600 cm⁻¹.
 - C-H bend (from methyl groups): Around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.

- N-N stretch: This can be a weak absorption and may be difficult to assign definitively.

Mass Spectrometry (MS)

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing quaternary ammonium salts like **1,1,1-trimethylhydrazinium iodide**.

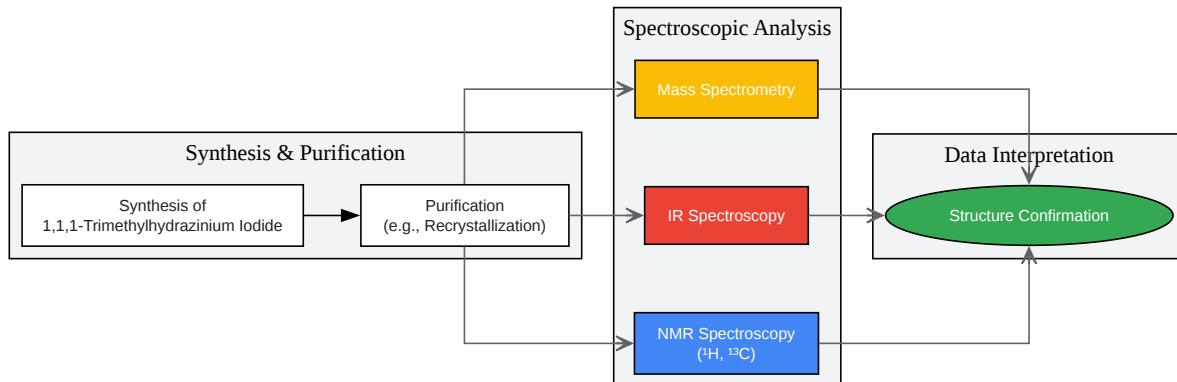
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Data Acquisition:

- Mode: Positive ion mode is used to detect the cationic nature of the molecule.
- Expected Ions: The primary ion observed would be the molecular cation, $[C_3H_{11}N_2]^+$, with a calculated m/z of 75.09. Depending on the instrument conditions and the presence of adducts, other ions may be observed. Fragmentation of the molecular ion could lead to the loss of an amino group (-NH₂) or methyl groups (-CH₃).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1,1,1-trimethylhydrazinium iodide**.



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